

piperonyl butoxide toxicity comparison across species

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Piperonyl Butoxide

CAS No.: 51-03-6

Cat. No.: S539747

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Comparative Toxicity of Piperonyl Butoxide

The table below summarizes key experimental findings on PBO toxicity from recent studies, highlighting the variation in effects across species and experimental models.

Species/System	Exposure Type & Duration	Key Findings & Effects	Observed Effects (Quantitative Data)
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| **Mouse (C57BL/6 J)** | Single dose (67-1800 mg/kg) at gestation day (GD) 9.75 [1] | • **Limb malformations:** Dose-dependent. • **Cleft palate:** In highest dose group. • **Shh Pathway Inhibition:** Reduced *Gli1* & *Ptch1* expression in limb buds and craniofacial processes. | • **Malformations:** Induced at high doses. • **Molecular Impact:** Significant reduction in Shh pathway activity markers. | | **Rat (Sprague Dawley)** | 200, 500, 1000 mg/kg/day (oral gavage, GD 6-15) [2] | • **No Teratogenicity:** No fetal malformations or variations at any dose. • **Maternal Toxicity:** Observed at 500 and 1000 mg/kg/day (decreased body weight, increased liver weights). • **No Developmental Toxicity:** Despite maternal toxicity. | • **No Adverse Development:** Even at maternally toxic doses (1000 mg/kg/day). • **Maternal Effects:** Decreased corrected body weight gain at ≥ 500 mg/kg/day. | | **Human Liver Microsomes (In Vitro)** | Metabolic stability assay [3] | • **Rapid Metabolism:** PBO depleted by microsomal enzymes (CYP isoforms). • **Residual Activity:** Depletion reduces, but does not eliminate, Shh pathway inhibition. | • **Depletion:**

~94.5% of PBO depleted after 60-minute incubation. • **Key Metabolizing Enzymes:** CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4. |

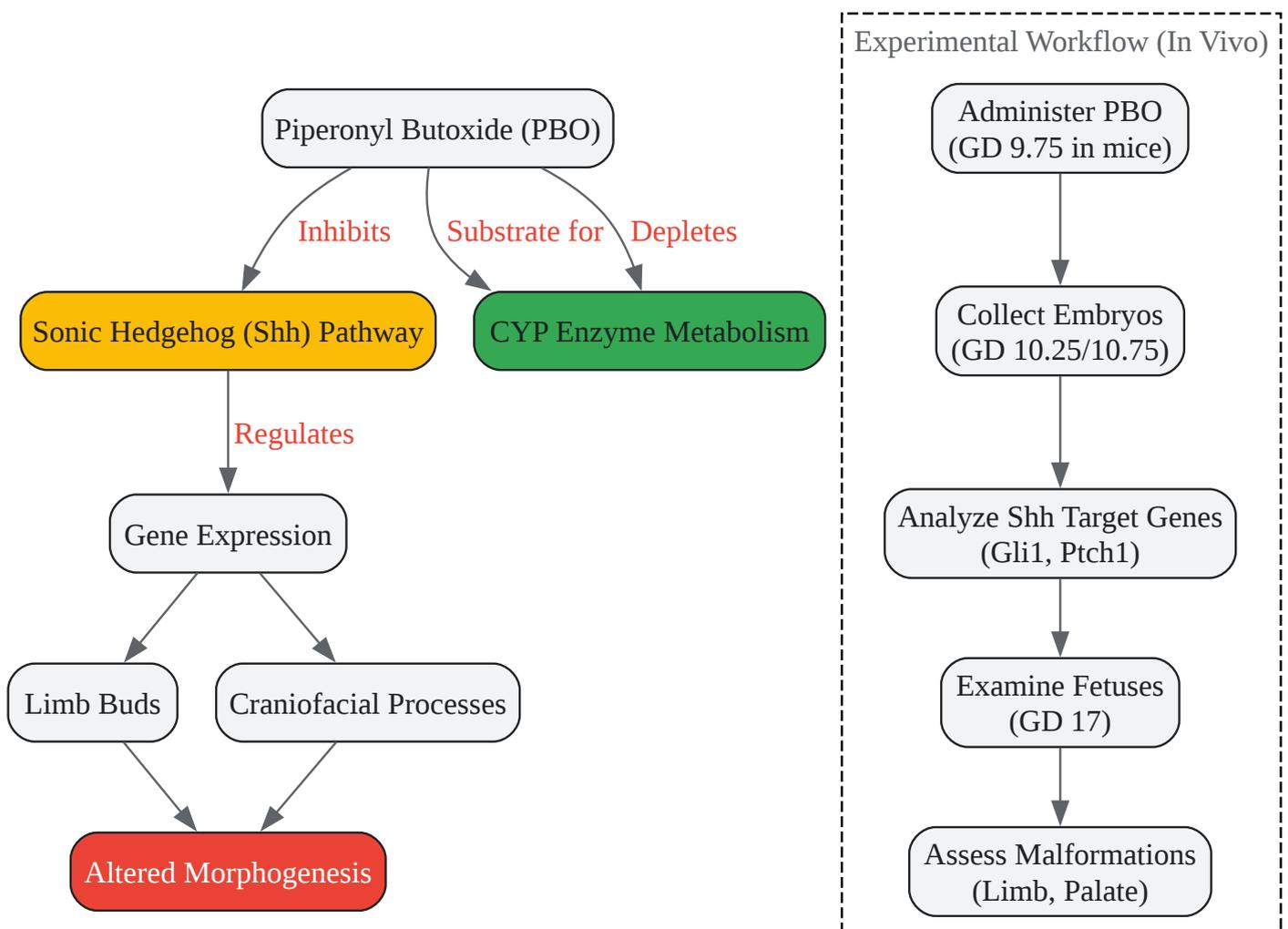
Detailed Experimental Protocols

To aid in the evaluation and potential replication of these findings, here is a detailed overview of the methodologies used in the cited studies.

- **1. In Vivo Developmental Toxicity Study in Mice [1]**
 - **Animal Model:** Timed-pregnant C57BL/6 J mice.
 - **Dosing:** A single dose of PBO (ranging from 67 to 1800 mg/kg) was administered via gavage at a specific window of organogenesis (GD 9.75).
 - **Endpoints:** Litters were collected at different time points:
 - **Molecular Analysis:** Embryos collected at GD10.25 and GD10.75 to examine Shh pathway activity by measuring expression levels of target genes *Gli1* and *Ptch1*.
 - **Phenotypic Assessment:** Fetuses were examined for external malformations at GD17.
- **2. In Vivo Developmental Toxicity Study in Rats [2]**
 - **Animal Model:** Timed-pregnant CD (Sprague Dawley) rats.
 - **Dosing:** PBO was administered orally at 200, 500, and 1000 mg/kg/day from GD6 to GD15, covering the major period of organogenesis.
 - **Endpoints:** On GD21, cesarean sections were performed.
 - **Maternal Assessments:** Body weight, food consumption, clinical observations, and organ weights (e.g., liver).
 - **Developmental Assessments:** Numbers of live fetuses, resorptions, fetal sex, body weights, and thorough external, visceral, and skeletal examinations for malformations.
- **3. In Vitro Metabolic Stability and Shh Activity Assay [3]**
 - **System:** Human liver microsomes (HLMs) and individual recombinant CYP enzymes.
 - **Procedure:**
 - **Incubation:** PBO was incubated with HLMs or individual CYPs in the presence of an NADPH-regenerating system.
 - **Quantification:** Residual PBO concentration was measured over time (0-60 minutes) using LC/MS/MS to calculate depletion rate.
 - **Functional Assay:** The Shh inhibitory activity of the post-incubation mixture was tested using a cell-based Shh pathway reporter assay.

Mechanism of Toxicity: Sonic Hedgehog Pathway Inhibition

A proposed mechanism for PBO's developmental toxicity involves the disruption of the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic development. The following diagram illustrates this molecular mechanism and the experimental workflow used to study it.



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Interpretation and Key Insights

- **Species Sensitivity is Critical:** The stark contrast between the **positive findings in mice** and the **negative findings in rats** underscores that the rat may not be a sensitive model for detecting PBO's Shh-mediated developmental toxicity [1] [2]. This has profound implications for risk assessment, suggesting that data from a single species is insufficient.
- **Metabolism Modulates Toxicity:** The in vitro data confirms that PBO is metabolized by human enzymes [3]. This depletion likely reduces its biological activity, which may explain the higher dose requirements to elicit effects in animal models. Inter-individual differences in metabolic capacity could be a key variable in human susceptibility.
- **Mechanistic Data Strengthens Causality:** The consistent link between PBO exposure, inhibition of Shh pathway activity (reduced *Gli1* and *Ptch1*), and specific birth defects in a sensitive model provides a plausible and coherent biological mechanism for the observed toxicity [3] [1].

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References

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To cite this document: Smolecule. [piperonyl butoxide toxicity comparison across species].

Smolecule, [2026]. [Online PDF]. Available at:

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